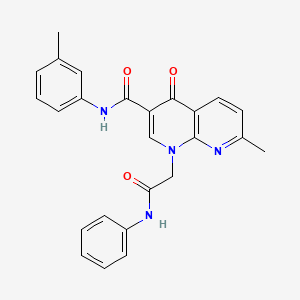

7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

説明

The compound 7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide belongs to the 1,8-naphthyridine class, a scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation . Its structure features:

- 7-methyl substitution on the naphthyridine core, which may enhance lipophilicity and metabolic stability.

- 1-(2-oxo-2-(phenylamino)ethyl group), introducing a secondary amide moiety that could influence hydrogen bonding and receptor interactions.

- N-(m-tolyl) carboxamide at position 3, providing steric bulk and electron-donating effects via the methyl group on the aryl ring.

特性

IUPAC Name |

1-(2-anilino-2-oxoethyl)-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3/c1-16-7-6-10-19(13-16)28-25(32)21-14-29(15-22(30)27-18-8-4-3-5-9-18)24-20(23(21)31)12-11-17(2)26-24/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZINEVAZCRNDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of the naphthyridine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 426.5 g/mol

- CAS Number : 1251611-65-0

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 21.27 mg/kg |

| Mycobacterium tuberculosis | MIC of 0.25 μg/ml |

These results suggest that the compound may be effective against both Gram-negative bacteria and mycobacterial infections .

Anticancer Potential

The naphthyridine scaffold has been associated with anticancer activity. Various derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro:

| Cell Line | Inhibitory Activity |

|---|---|

| SK-Hep-1 (liver) | Moderate inhibition |

| MDA-MB-231 (breast) | Moderate inhibition |

| NUGC-3 (gastric) | Moderate inhibition |

These findings indicate a potential for developing new anticancer agents based on this compound .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of naphthyridine derivatives. They have shown efficacy in models of neurodegenerative diseases such as Alzheimer's and depression. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress may contribute to its neuroprotective effects .

The biological activity of 7-methyl-4-oxo-naphthyridine derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cellular processes, including tyrosinase and protein kinases.

- Antioxidant Activity : It exhibits antioxidant properties, reducing oxidative stress in cells.

- Modulation of Signaling Pathways : It influences key signaling pathways related to inflammation and cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of naphthyridine derivatives, researchers synthesized several compounds and tested their activity against Pseudomonas aeruginosa. The lead compound demonstrated an ED50 value significantly lower than traditional antibiotics like ciprofloxacin and gemifloxacin, indicating superior activity against resistant strains .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of naphthyridine derivatives against breast cancer cell lines. The results showed that specific modifications to the naphthyridine structure enhanced cytotoxicity, suggesting that structural optimization could yield more potent anticancer agents .

科学的研究の応用

Antimicrobial Activity

Naphthyridine derivatives are recognized for their antimicrobial properties. Research indicates that compounds related to 7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant antibacterial effects.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of naphthyridine displayed potent activity against various gram-negative and gram-positive bacteria. The mechanism involves the inhibition of bacterial DNA gyrase, similar to the action of fluoroquinolones, which are widely used antibiotics .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 7-Methyl Naphthyridine Derivative | E. coli | 20 |

| 7-Methyl Naphthyridine Derivative | S. aureus | 18 |

Antiviral Properties

Recent studies have highlighted the antiviral potential of naphthyridine derivatives against HIV and other viral pathogens. The compound's structure allows it to interact with viral proteins, inhibiting their function.

Case Study: HIV Inhibition

A specific derivative demonstrated single-digit nanomolar potency against HIV vectors carrying wild-type integrase. This suggests that modifications in the naphthyridine structure can enhance antiviral efficacy, making it a candidate for further drug development .

| Derivative | IC50 (nM) | Viral Target |

|---|---|---|

| Naphthyridine Derivative A | 5 | HIV |

| Naphthyridine Derivative B | 8 | Hepatitis C |

Therapeutic Applications

The therapeutic applications of naphthyridines extend to their use in treating neurological disorders and as local anesthetics. Specifically, compounds similar to 7-methyl-4-oxo have been shown to interact with adenosine receptors, which play a crucial role in neuroprotection and memory enhancement.

Case Study: Neuroprotective Effects

Research has indicated that certain naphthyridine derivatives can enhance cognitive functions in animal models of Alzheimer's disease by modulating neurotransmitter levels and reducing neuroinflammation .

Synthesis and Characterization

The synthesis of 7-methyl-4-oxo derivatives typically involves multi-step organic reactions starting from simpler naphthyridine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Synthesis Overview

The synthesis generally follows these steps:

- Formation of the naphthyridine core through cyclization reactions.

- Introduction of functional groups via electrophilic substitutions.

- Final modifications to achieve desired biological activity.

類似化合物との比較

Key Observations:

- Carboxylic acid vs. Carboxamide: The target compound’s carboxamide group (vs. carboxylic acid in NCA ) reduces ionization at physiological pH, enhancing blood-brain barrier penetration. Bulkier Groups: Piperazine-quinoline substituents in may hinder membrane permeability compared to the target compound’s m-tolyl group.

- Synthesis: The Gould-Jacobs reaction (used in ) is common for naphthyridine cores. The target compound likely requires similar steps with tailored amines for the phenylaminoethyl and m-tolyl groups. Halogenated analogs ( ) prioritize hydrolysis steps, while the target compound’s synthesis may focus on amide coupling.

Pharmacological and Physicochemical Comparisons

Key Observations:

- Activity Mechanisms: NCA’s locomotor stimulation suggests 1,8-naphthyridines can interact with catecholamine pathways. The target compound’s phenylaminoethyl group may similarly modulate norepinephrine uptake. Halogenated analogs ( ) mimic quinolones, targeting DNA gyrase. The target compound’s lack of halogens may shift its therapeutic focus.

Solubility and Bioavailability :

- Carboxylic acid derivatives (e.g., ) face solubility challenges, whereas the target compound’s carboxamide and m-tolyl groups improve lipophilicity and oral absorption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。